1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline
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Overview
Description
1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and promising pharmacological properties.
Preparation Methods
The synthesis of 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 4-ethoxyacetophenone with benzaldehyde to form the corresponding chalcone, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. It is believed to exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline can be compared with other pyrazoline derivatives such as:
1-Acetyl-3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline: Similar structure but with a methoxy group instead of an ethoxy group.
1-Acetyl-3-(4-chlorophenyl)-5-phenyl-2-pyrazoline: Contains a chlorine atom, which may alter its biological activity.
1-Acetyl-3-(4-nitrophenyl)-5-phenyl-2-pyrazoline: The nitro group can significantly impact its chemical reactivity and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its overall biological activity and chemical behavior.
Properties
IUPAC Name |
1-[5-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-23-17-11-9-15(10-12-17)18-13-19(21(20-18)14(2)22)16-7-5-4-6-8-16/h4-12,19H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCLMGFRWQWPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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